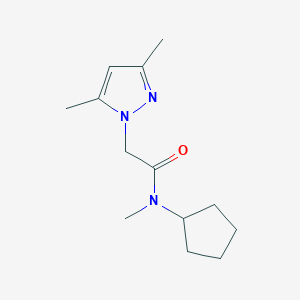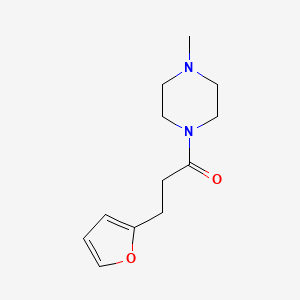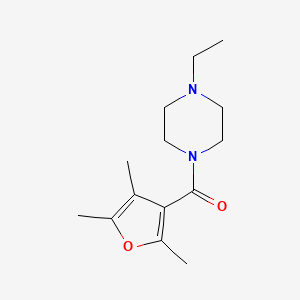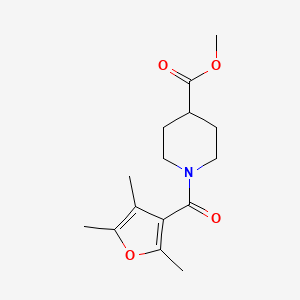![molecular formula C27H29N3O2 B7504049 2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B7504049.png)
2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione, also known as DAPI, is a fluorescent dye that is commonly used in scientific research. DAPI is widely used to stain DNA in various biological samples, including cells, tissues, and even whole organisms. The unique properties of DAPI make it an essential tool for researchers in a variety of fields, including cell biology, genetics, and neuroscience.
作用机制
2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione binds specifically to the minor groove of DNA and emits blue fluorescence when excited by ultraviolet light. The binding of this compound to DNA is dependent on the AT content of the DNA, with higher AT content resulting in stronger binding. This specificity allows researchers to selectively stain DNA in biological samples without interfering with other cellular components.
Biochemical and Physiological Effects:
This compound staining does not have any known biochemical or physiological effects on cells or tissues. However, it is important to note that this compound staining requires fixation of the biological sample, which can alter the morphology and structure of the cells or tissues being studied.
实验室实验的优点和局限性
The advantages of using 2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione staining in scientific research include its specificity for DNA, its ability to selectively stain nuclei in biological samples, and its compatibility with a wide range of imaging techniques. However, there are also some limitations to using this compound staining, including the need for fixation of biological samples, which can alter the morphology and structure of the cells or tissues being studied. In addition, this compound staining is not suitable for live cell imaging, as it requires UV excitation, which can cause phototoxicity and cell damage.
未来方向
There are several potential future directions for research involving 2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione staining. One area of focus could be the development of new fluorescent dyes that are capable of selectively staining other cellular components, such as proteins or lipids. Another potential direction could be the development of new imaging techniques that allow for live cell imaging without the need for fixation or UV excitation. Finally, there is also potential for the use of this compound staining in clinical applications, such as cancer diagnosis and treatment, where the ability to selectively stain and visualize DNA could provide valuable insights into disease progression and treatment efficacy.
合成方法
The synthesis of 2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione involves several steps, including the condensation of 2,4-dimethylaniline with 2-nitrobenzaldehyde, followed by reduction with sodium dithionite to yield the corresponding amine. The amine is then reacted with 6-chloro-1,3-benzoxazol-2-one to form the final product, this compound. The overall yield of this synthesis is typically around 20-30%.
科学研究应用
2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione is widely used in scientific research as a fluorescent dye to stain DNA in a variety of biological samples. This staining allows researchers to visualize the location and distribution of DNA within cells and tissues, which can provide valuable insights into various biological processes. This compound staining is commonly used in cell biology to study cell division, DNA replication, and chromatin structure. In addition, this compound staining is also used in genetics research to study gene expression and regulation.
属性
IUPAC Name |
2-[2-(2,4-dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c1-18-9-11-23(19(2)17-18)28-13-16-30-26(31)21-8-6-7-20-24(29-14-4-3-5-15-29)12-10-22(25(20)21)27(30)32/h6-12,17,28H,3-5,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGRHUCKLGCTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate](/img/structure/B7503967.png)


![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)


![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)


![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)
![3'-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7504065.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)
